

A Technical Guide to Hexa-2,5-dien-1-ol

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Compound of Interest		
Compound Name:	2,5-Hexadien-1-ol	
Cat. No.:	B14692151	Get Quote

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The compound **2,5-hexadien-1-ol** is a member of the alkenol class of organic molecules, characterized by a six-carbon chain containing two carbon-carbon double bonds and a primary alcohol functional group. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the preferred name for this compound is hexa-2,5-dien-1-ol[1][2]. This guide provides an in-depth look at its nomenclature, structure, and key chemical data.

IUPAC Nomenclature and Structure

The systematic naming of organic compounds follows a set of rules established by IUPAC to ensure each compound has a unique and unambiguous name. For alkenols, molecules containing both a double bond (-ene) and a hydroxyl group (-ol), the hydroxyl group takes precedence in numbering the parent carbon chain[3][4][5].

Rules for Naming Hexa-2,5-dien-1-ol:

- Identify the Principal Functional Group: The hydroxyl (-OH) group is the principal functional group, indicated by the suffix "-ol."
- Find the Parent Chain: The longest continuous carbon chain containing the principal functional group and the maximum number of double bonds is a six-carbon chain, indicated by the root name "hexa-"[6].
- Number the Chain: Numbering begins at the end of the chain that gives the hydroxyl group the lowest possible locant (position number). In this case, the carbon atom bonded to the -



OH group is designated as carbon 1.

- Locate and Name Unsaturation: The chain contains two double bonds, indicated by the suffix "-dien." The positions of these double bonds are at carbon 2 (between C2 and C3) and carbon 5 (between C5 and C6).
- Assemble the Name: The components are assembled as follows: parent chain locants for double bonds + suffix for double bonds + locant for the alcohol + suffix for the alcohol. This results in the name hexa-2,5-dien-1-ol.

The name "2,5-hexadien-1-ol" is also commonly used and understood, though the format "hexa-2,5-dien-1-ol" is the modern convention[1][7]. Stereoisomerism (e.g., cis/trans or E/Z) is possible at the double bonds, which would be specified with prefixes such as (2E,5E)-hexa-2,5-dien-1-ol[1].

Chemical and Physical Data

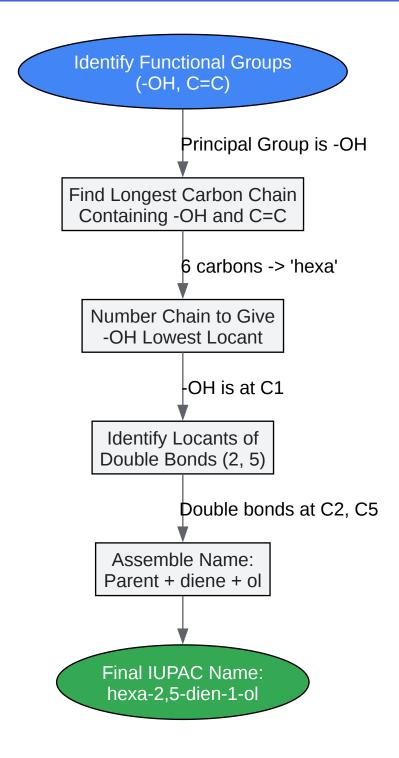
Below is a summary of key quantitative data for hexa-2,5-dien-1-ol.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O	[1][2][8][9]
Molecular Weight	98.14 g/mol	[1][2][8][9]
CAS Registry Number	42185-95-5	[8]
Density	0.8756 g/cm3 (at 22 °C)	[8]
Boiling Point	71-72 °C (at 14 Torr)	[8]
Predicted pKa	14.59 ± 0.10	[8]

Logical Workflow for IUPAC Naming

The process of determining the IUPAC name for an alkenol follows a clear, logical progression. The diagram below illustrates this workflow.





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IUPAC Naming Workflow for Hexa-2,5-dien-1-ol

This guide provides the foundational information necessary for understanding the IUPAC nomenclature and basic properties of hexa-2,5-dien-1-ol, serving as a critical resource for professionals in chemical research and development.



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